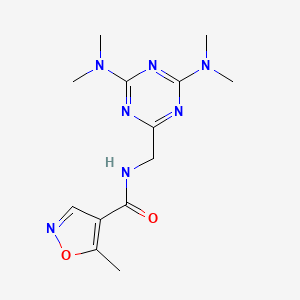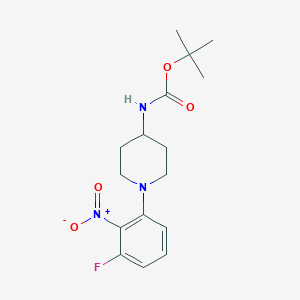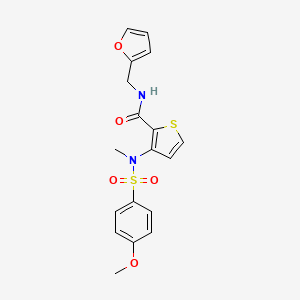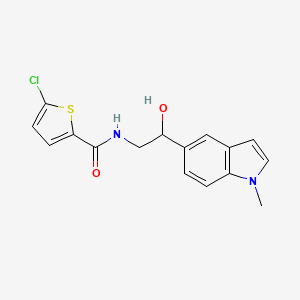![molecular formula C12H19NO3S2 B2782779 N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide CAS No. 2309572-02-7](/img/structure/B2782779.png)
N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a 2-methoxy-4-methylsulfanylbutyl substituent, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with a suitable amine. The process can be outlined as follows:
Starting Materials: Benzenesulfonyl chloride and 2-methoxy-4-methylsulfanylbutylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The amine is added dropwise to a solution of benzenesulfonyl chloride in an inert solvent like dichloromethane, under cooling to maintain a low temperature. The mixture is then stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use as a drug candidate due to its sulfonamide moiety.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-(Thiazol-4-ylmethyl)benzenesulfonamide: Evaluated for its fungicidal properties.
4-Methoxy-2,5-dimethyl-N-(4-methylphenyl)benzenesulfonamide: Another sulfonamide derivative with potential biological activity.
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]benzenesulfonamide is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other sulfonamides. Its methoxy and methylsulfanyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-16-11(8-9-17-2)10-13-18(14,15)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPLARRFOQOBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2782701.png)
![4-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2782703.png)
![3-chloro-N-[cyano(2-methoxyphenyl)methyl]-2-nitrobenzamide](/img/structure/B2782704.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2782706.png)


![2,5,6,7-Tetrahydropyrrolo[3,4-c]pyridin-4-one](/img/structure/B2782710.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2782718.png)
